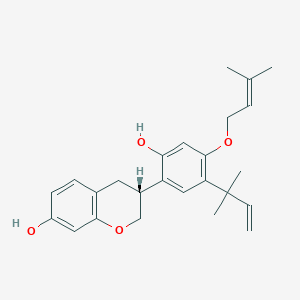

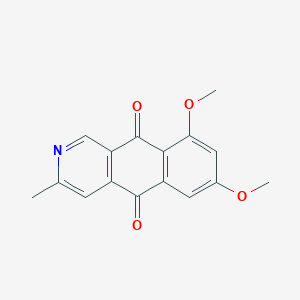

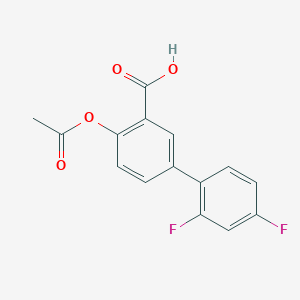

2,2-Dimethyl-propionic acid 3-(2-chloro-6-methylaminopurin-9-YL)-2-(2,2-dimethyl-propionyloxymethyl)-propyl ester

Descripción general

Descripción

Synthesis Analysis

The synthesis of complex esters often involves regiospecific reactions, as seen in similar compounds where the precise identification of the regioisomer formed is critical. Techniques like single-crystal X-ray analysis are indispensable for unambiguous structure determination, highlighting the complexity and precision required in synthesizing such molecules (Kumarasinghe et al., 2009).

Molecular Structure Analysis

The structural analysis of complex organic compounds, especially esters, often reveals unique crystalline forms and molecular interactions. For instance, certain esters crystallize with unique molecules in the asymmetric unit, utilizing weak C-H...A interactions for crystal packing, emphasizing the role of functional groups in determining molecular conformation and assembly (Kumarasinghe et al., 2009).

Chemical Reactions and Properties

Esters derived from complex organic acids demonstrate a wide range of chemical reactivity. For instance, the reactivity of esters in insecticidal applications shows that modifications to the ester functional group can significantly alter chemical activity and effectiveness (Burt et al., 1974).

Aplicaciones Científicas De Investigación

Polyamide Synthesis Incorporating Purine Derivatives

Hattori and Kinoshita (1979) explored the synthesis of polyamides containing uracil and adenine, leveraging similar chemical structures. They used a process involving the addition of uracil and adenine to dimethyl methylenesuccinate, followed by hydrolysis, to create dicarboxylic acids. These were then converted into active esters and polycondensed with diamines, forming polyamides with purine derivatives as side groups. This approach could be potentially analogous in the case of the compound due to the purine structure present in its chemical makeup (Hattori & Kinoshita, 1979).

Synthesis of Insecticidal Compounds

Burt et al. (1974) researched the synthesis of various esters, including those similar in structure to 2,2-dimethyl-propionic acid derivatives, for use as active insecticides. Their study focused on manipulating the chemical structure to achieve more potent insecticidal properties, indicating a potential application of the compound in the development of new insecticides (Burt et al., 1974).

Catalytic Oxidative Carbonylation for Heterocyclic Derivative Syntheses

Bacchi et al. (2005) demonstrated the use of catalytic oxidative carbonylation in creating various heterocyclic derivatives. This method involved reacting 4-yn-1-ones with different substituents under specific conditions to yield compounds including dihydropyridinone and tetrahydropyridinedione derivatives. The technique could be applicable in synthesizing derivatives of the compound , given its structural complexity and potential for forming heterocyclic structures (Bacchi et al., 2005).

Development of Anticancer Compounds

Rayes et al. (2019) worked on synthesizing a series of compounds based on the structure modification of methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, highlighting the potential of similar compounds in the development of new anticancer agents. Their research involved saponification, hydrazinolysis, and other chemical reactions, suggesting a similar potential for the compound in the field of medicinal chemistry, particularly in the synthesis of novel anticancer drugs (Rayes et al., 2019).

Synthesis for X-Ray Diffraction Analysis

Ji (2006) synthesized a compound involving dimethoxylpyrimidin for X-ray diffraction analysis. This methodology could be relevant for the compound , especially for structural determination and analysis, which is crucial in understanding its properties and potential applications (Ji, 2006).

Propiedades

IUPAC Name |

[2-[[2-chloro-6-(methylamino)purin-9-yl]methyl]-3-(2,2-dimethylpropanoyloxy)propyl] 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30ClN5O4/c1-19(2,3)16(27)29-9-12(10-30-17(28)20(4,5)6)8-26-11-23-13-14(22-7)24-18(21)25-15(13)26/h11-12H,8-10H2,1-7H3,(H,22,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NASABYJQIYJDID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OCC(CN1C=NC2=C(N=C(N=C21)Cl)NC)COC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30ClN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40435170 | |

| Record name | 2-{[2-Chloro-6-(methylamino)-9H-purin-9-yl]methyl}propane-1,3-diyl bis(2,2-dimethylpropanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethyl-propionic acid 3-(2-chloro-6-methylaminopurin-9-YL)-2-(2,2-dimethyl-propionyloxymethyl)-propyl ester | |

CAS RN |

491611-55-3 | |

| Record name | 2-{[2-Chloro-6-(methylamino)-9H-purin-9-yl]methyl}propane-1,3-diyl bis(2,2-dimethylpropanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

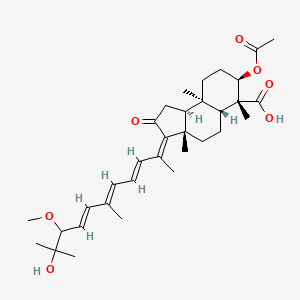

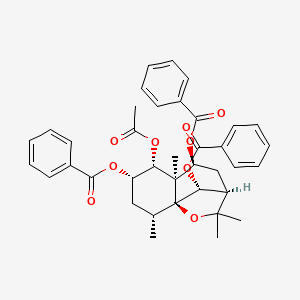

![[(1R,4S,4aS,8aS)-3,4-diformyl-4-hydroxy-4a,8,8-trimethyl-5,6,7,8a-tetrahydro-1H-naphthalen-1-yl] (2E,4E,6E)-octa-2,4,6-trienoate](/img/structure/B1246138.png)

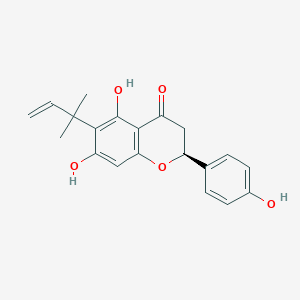

![2-[(3E)-4,8-dimethylnona-3,7-dienyl]-3,5-dihydroxy-8-(2-hydroxyethyl)-2-methyl-4,9-dihydro-3H-pyrano[2,3-e]isoindol-7-one](/img/structure/B1246142.png)

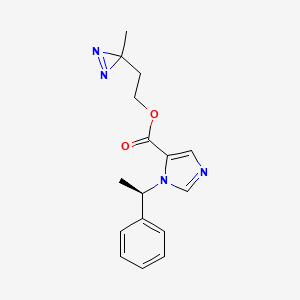

![1-Octyl-4-[6-(1-octylpyridin-1-ium-4-yl)sulfanylhexylsulfanyl]pyridin-1-ium](/img/structure/B1246149.png)